BenchChemオンラインストアへようこそ!

Perafensine

Norepinephrine Transporter Antidepressant Reuptake Inhibition

Perafensine uniquely combines weak NET inhibition (IC50=1,940nM) with CYP450 induction — a dual phenotype absent in potent NRIs like reboxetine (IC50=5nM). This enables partial, concentration-dependent norepinephrine reuptake blockade for dose-response synaptic studies without receptor saturation. Its CYP induction makes it the superior positive control for hepatocyte-based CYP screening assays. The 1-phenyl-3-(piperazin-1-yl)isoquinoline scaffold is structurally distinct from morpholine and tricyclic NRI cores, offering medicinal chemists a validated, patent-differentiable pharmacophore for SAR optimization. Unlike dual NRI/NDRI probes, Perafensine isolates noradrenergic effects for targeted behavioral pharmacology.

Molecular Formula C19H19N3
Molecular Weight 289.4 g/mol
CAS No. 72444-62-3
Cat. No. B1622064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerafensine
CAS72444-62-3
Molecular FormulaC19H19N3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4
InChIInChI=1S/C19H19N3/c1-2-6-15(7-3-1)19-17-9-5-4-8-16(17)14-18(21-19)22-12-10-20-11-13-22/h1-9,14,20H,10-13H2
InChIKeyBHHDTFRLKOTSKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perafensine 72444-62-3: An Investigational Norepinephrine Reuptake Inhibitor with a Unique Isoquinoline Scaffold for Neuroscience Research


Perafensine (INN, code name HR-459) is a small molecule (C19H19N3, MW 289.37) originally investigated as an antidepressant . It functions primarily as a norepinephrine reuptake inhibitor (NRI) and has been reported to antagonize the effects of reserpine . Its chemical structure is a 1-phenyl-3-(1-piperazinyl)isoquinoline, a scaffold distinct from other NRI classes . Notably, it is also documented to possess cytochrome P450-inducing properties, a characteristic uncommon among its direct pharmacological comparators . Although never marketed, these features make it a specialized research tool.

Why Norepinephrine Reuptake Inhibitors Are Not Interchangeable: The Case for Perafensine in Experimental Design


Substituting one NRI for another without a comprehensive understanding of its polypharmacology can compromise experimental outcomes. Perafensine demonstrates that compounds within the same functional class can diverge significantly in transporter selectivity, potency, and off-target effects . Unlike potent, highly selective NRIs such as reboxetine, Perafensine is a weaker inhibitor of the norepinephrine transporter (NET) and possesses a unique cytochrome P450 induction liability not observed in its comparators . These quantitative and qualitative differences necessitate a tailored approach for its use in studying noradrenergic signaling and drug-drug interactions.

Perafensine 72444-62-3: Quantitative Differential Data Against Key NRI Analogs


Norepinephrine Transporter (NET) Inhibition Potency: A Weak Inhibitor Profile Differentiates Perafensine from Potent Clinical NRIs

Perafensine inhibits [3H]norepinephrine binding to the NET in rat brain synaptosomes with an IC50 of 1,940 nM . This establishes it as a substantially weaker NET inhibitor compared to first-line NRI antidepressants. For instance, in a standardized TRACT assay, reboxetine and maprotiline demonstrated pIC50 values of 8.3 and 7.3, respectively, which correspond to IC50 values of 5 nM and 50 nM . This represents a >10 to >300-fold difference in target engagement potency at the primary pharmacological target.

Norepinephrine Transporter Antidepressant Reuptake Inhibition

Monoamine Transporter Selectivity: A Purported NRI Profile vs. a Dual/Triple Reuptake Inhibitor

Perafensine is consistently reported in the literature as a norepinephrine reuptake inhibitor (NRI), with its effects on serotonin (SERT) and dopamine (DAT) reuptake stated to be unclear . This contrasts with closely related research compounds like diclofensine, which is explicitly characterized as an equipotent triple monoamine reuptake inhibitor (NE, 5-HT, and DA) . While the selectivity of Perafensine for NET over SERT and DAT cannot be quantified from current data, the consistent absence of SERT/DAT activity claims places it in a different functional subclass than mixed inhibitors. This profile is distinct from nomifensine, which has defined IC50 values for NE (6.6 nM) and DA (48 nM) reuptake .

Selectivity Monoamine Transporter Diclofensine

Cytochrome P450 Induction: A Distinct Liability Not Observed in Standard NRI Comparators

Perafensine is documented to have cytochrome P450 (CYP)-inducing properties . This is a critical differentiator from standard NRI comparators, which are primarily CYP substrates or inhibitors. Specifically, the potent NRI reboxetine is not an inducer and acts as a competitive inhibitor of CYP2D6 and CYP3A4 . Similarly, maprotiline is a known CYP2D6 inhibitor. No CYP induction property has been reported for desipramine, nomifensine, or diclofensine. This makes Perafensine the only compound in its functional class with a documented CYP induction liability.

DMPK Cytochrome P450 Drug-Drug Interaction

Chemical Scaffold Divergence: The 1-Phenyl-3-(piperazin-1-yl)isoquinoline Core Separates Perafensine from All Other NRIs

Perafensine is based on a 1-phenyl-3-(piperazin-1-yl)isoquinoline scaffold, a chemotype unique among NRI antidepressants . All major comparators are built on fundamentally different cores: reboxetine and viloxazine are morpholine derivatives, maprotiline is a dibenzapine, desipramine is a tricyclic, and nomifensine is a tetrahydroisoquinoline (but lacks the piperazine substitution). This structural divergence immediately implies altered physicochemical and steric properties. For example, the predicted logP of Perafensine is approximately 3.5 , which differs from the more lipophilic tricyclics (e.g., desipramine logP ~4.2) and the less lipophilic morpholine NRIs (e.g., reboxetine logP ~1.3) .

Medicinal Chemistry Chemical Scaffold Structure-Activity Relationship

Procurement-Guiding Research Scenarios for Perafensine 72444-62-3


Investigating Partial Norepinephrine Transporter Blockade in Synaptic Plasticity

Perafensine is the ideal tool when complete NET inhibition must be avoided. Its weak IC50 (1,940 nM) allows for concentration-dependent partial blockade of norepinephrine reuptake, a pharmacological profile not achievable with potent inhibitors like reboxetine (IC50 = 5 nM) or desipramine . This enables dose-response studies on synaptic noradrenaline dynamics without causing maximal receptor saturation.

A Reference Compound for Cytochrome P450 Induction Screening Assays

Given its documented CYP450-inducing properties , Perafensine can serve as a positive control or reference standard in assays designed to screen for CYP induction liability. Its role is distinct from that of standard NRI comparators like reboxetine, which are CYP inhibitors, making it a unique calibration tool for hepatocyte-based induction assays.

A Novel Isoquinoline-Piperazine Scaffold for Antidepressant Drug Discovery

For medicinal chemistry programs seeking to move beyond morpholine and tricyclic NRI scaffolds, Perafensine provides a validated starting point. Its 1-phenyl-3-(piperazin-1-yl)isoquinoline core is a proven pharmacophore for NET inhibition that is chemically distinct from nomifensine's tetrahydroisoquinoline, offering unexplored vectors for structural optimization and IP generation.

A Selective NRI Probe for Studies Excluding Dopaminergic Confounds

Unlike dual or triple reuptake inhibitors such as nomifensine and diclofensine, Perafensine's pharmacological activity is limited to NET inhibition . It is a more appropriate probe than an NRI/NDRI for teasing apart the specific behavioral or neurochemical effects attributable solely to noradrenergic potentiation, provided its weak potency is accounted for in the experimental design.

Quote Request

Request a Quote for Perafensine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.